Diphenazine
Overview
Description
Diphenazine is a heterocyclic aromatic compound that consists of two phenazine units connected by a four-membered ring. Phenazines are nitrogen-containing compounds known for their diverse biological activities and applications in various fields, including medicine and materials science. This compound, with its unique structure, exhibits interesting photophysical and chemical properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenazine can be synthesized through several methods. One common approach involves the oxidation of 2-naphthol to form 1,2-naphthaquinone, which then undergoes a condensation reaction with 1,2-diaminobenzene to produce phenazine derivatives . Another method involves connecting two phenazine units with a four-membered ring, as reported in the synthesis of cyclobuta[1,2-b:3,4-b′]this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Diphenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitrogen atoms and the aromatic nature of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Diphenazine has a wide range of applications in scientific research:
Chemistry: this compound derivatives are used as building blocks in the synthesis of more complex molecules and materials.
Biology: this compound compounds exhibit antimicrobial and antitumor activities, making them valuable in biological research.
Medicine: Due to their biological activities, this compound derivatives are explored for potential therapeutic applications.
Industry: this compound-based materials are used in optoelectronic devices, such as organic semiconductors and sensors
Mechanism of Action
The mechanism of action of diphenazine involves its interaction with molecular targets and pathways. This compound compounds can bind to specific receptors or enzymes, modulating their activity. For example, some this compound derivatives exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or DNA replication. The exact mechanism may vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Diphenazine can be compared with other phenazine derivatives and similar heterocyclic compounds:
Phenazine: The parent compound of this compound, known for its antimicrobial properties.
Cyclobuta[1,2-b3,4-b′]this compound: A derivative with a four-membered ring connecting two phenazine units, exhibiting unique photophysical properties.
Esmeraldin: A green this compound metabolite with antitumor and antimicrobial activities.
This compound stands out due to its unique structure and the ability to undergo various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1,4-bis(1-phenylpropan-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-19(17-21-9-5-3-6-10-21)23-13-15-24(16-14-23)20(2)18-22-11-7-4-8-12-22/h3-12,19-20H,13-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYHGODXJCNFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CCN(CC2)C(C)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13754-23-9 (di-hydrochloride) | |
Record name | Diphenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13838-14-7 | |
Record name | Diphenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIPHENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEA88HVGF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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